Product packaging for L-LEUCINE-N-T-BOC:H2O (5,5,5-D3)(Cat. No.:)

L-LEUCINE-N-T-BOC:H2O (5,5,5-D3)

Cat. No.: B1580010
M. Wt: 252.32
Attention: For research use only. Not for human or veterinary use.
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Description

L-LEUCINE-N-T-BOC:H2O (5,5,5-D3) is a useful research compound. Molecular weight is 252.32. The purity is usually 98%.
BenchChem offers high-quality L-LEUCINE-N-T-BOC:H2O (5,5,5-D3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-LEUCINE-N-T-BOC:H2O (5,5,5-D3) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

252.32

Purity

98%

Origin of Product

United States

Synthetic Methodologies for Deuterated N Boc L Leucine Derivatives

The synthesis of L-Leucine-N-t-Boc:H₂O (5,5,5-d3) involves two primary stages: the introduction of the deuterium (B1214612) atoms at the C-5 methyl group of the leucine (B10760876) side chain and the subsequent protection of the amino group with a tert-butoxycarbonyl (Boc) group.

The foundational step in creating N-Boc protected amino acids is the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. guidechem.comchemicalbook.com For instance, L-leucine can be dissolved in a solvent like 1,4-dioxane (B91453) or methanol, to which an aqueous solution of sodium hydroxide (B78521) or an organic base like triethylamine (B128534) is added, followed by the Boc anhydride. guidechem.comchemicalbook.com The reaction mixture is typically stirred overnight. After workup, which involves solvent evaporation, washing, and extraction at an acidic pH, the N-Boc-L-leucine product is isolated. guidechem.com

The critical part of synthesizing the target compound is the site-specific deuteration of the L-leucine starting material. Several strategies have been developed to achieve selective isotopic labeling.

Enzymatic Synthesis: One advanced method for site-selective deuteration of amino acids is through enzymatic catalysis. nih.govnih.gov Researchers have demonstrated that a dual-protein system can catalyze hydrogen-deuterium (H/D) exchange at specific carbon atoms of free amino acids. nih.govnih.gov For example, an aminotransferase can be paired with a partner protein to facilitate Cα and Cβ H/D exchange when the reaction is performed in heavy water (D₂O). nih.gov While this specific system targets the α and β positions, similar enzymatic strategies can be envisioned or developed to target the terminal methyl groups of leucine.

Stereoselective Chemical Synthesis: A more common and precise method involves multi-step chemical synthesis using chiral auxiliaries to control stereochemistry. One approach starts with the acylation of a chiral oxazolidinone, such as an Evans' auxiliary, with a deuterated acyl chloride. researchgate.net This is followed by a stereoselective methylation step to build the carbon skeleton of leucine. researchgate.net An alternative and highly efficient method involves the diastereoselective conjugate addition of a labeled organocopper reagent to a crotonate derivative attached to a chiral sultam. rsc.org This approach has been successfully used to prepare [5-¹³C]-L-leucine with greater than 98% diastereomeric excess at the C-4 position, demonstrating the high degree of control achievable. rsc.org A similar strategy can be adapted using deuterated reagents to produce the (5,5,5-d3) isotopologue.

Once the deuterated L-leucine (L-Leucine-5,5,5-d3) is synthesized, it is then subjected to the Boc-protection reaction as described above to yield the final product, L-Leucine-N-t-Boc (5,5,5-d3), which is often isolated as a monohydrate. isotope.comcdnisotopes.com

Spectroscopic Validation Protocols for Isotopic Enrichment and Purity Assessment

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the mass increase due to deuterium (B1214612) incorporation and for quantifying the level of isotopic enrichment.

Gas Chromatography/Triple-Stage Quadrupole Mass Spectrometry (GC/MS/MS): A highly sensitive and selective method has been described for measuring the enrichment of [5,5,5-²H₃]-L-leucine in biological samples, which is directly applicable to the validation of the synthesized compound. nih.gov In this protocol, the amino acid is first derivatized to its N-heptafluorobutyryl isobutyl ester to enhance volatility for GC analysis. nih.gov The analysis is performed in negative-ion chemical ionization mode, where the isotope ratio is determined by monitoring specific parent and fragment ions. nih.gov This technique offers high selectivity and can quantify enrichment levels from as low as 0.1% up to 100%. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for analyzing the labeled compound directly or after derivatization. acs.org It allows for the separation of the target compound from any unlabeled starting material or impurities before mass analysis, providing data on both purity and isotopic distribution. High-resolution mass spectrometry can precisely determine the mass of the molecule, confirming the presence of the three deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the exact location of the isotopic label within the molecule and for assessing purity.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of L-Leucine-N-t-Boc:H₂O (5,5,5-d3), the signal corresponding to the protons of the deuterated methyl group (one of the two Cδ methyls) would be absent or significantly diminished. Comparing the spectrum to that of the unlabeled N-Boc-L-leucine (which shows two distinct signals for the diastereotopic methyl protons) provides direct evidence of successful deuteration at the C-5 position. hmdb.ca The remaining signals in the spectrum confirm the integrity of the rest of the molecule, including the Boc protecting group.

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal at the chemical shift corresponding to the C-5 methyl group, providing unambiguous proof of the label's location.

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon atom attached to the deuterium atoms (C-5) will exhibit a characteristic multiplet signal due to C-D coupling. Furthermore, the signal will be significantly less intense compared to the corresponding signal in the unlabeled compound due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from the attached protons. This effect of "local" deuteration is a key spectroscopic feature. nih.govnih.gov

The combination of these spectroscopic methods provides a comprehensive characterization of L-Leucine-N-t-Boc:H₂O (5,5,5-d3), ensuring its suitability for use in demanding applications like quantitative proteomics and advanced NMR studies of protein structure and dynamics. chempep.com

Compound Data

PropertyValueSource(s)
Compound Name L-Leucine-N-t-Boc·H₂O (5,5,5-D₃, 98%) isotope.com
Synonyms Boc-L-leucine (5,5,5-d3), Boc-Leu-OH (5,5,5-d3) isotope.com
CAS Number 203645-42-5 isotope.comclearsynth.comlgcstandards.com
Molecular Formula CD₃CH(CH₃)CH₂CH(NH-t-BOC)COOH·H₂O isotope.com
Molecular Weight 252.32 g/mol isotope.com
Isotopic Purity 98% (D) isotope.com
Applications Biomolecular NMR, Proteomics isotope.com

L Leucine N T Boc:h2o 5,5,5 D3 in Peptide and Protein Synthesis Research

Role of N-Boc Protecting Group in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis

The N-tert-butoxycarbonyl (Boc) group is a cornerstone of peptide synthesis, serving as a temporary shield for the α-amino group of an amino acid. peptide.com This protection is vital to prevent uncontrolled polymerization and to ensure the orderly, stepwise assembly of the peptide chain from the C-terminus to the N-terminus. libretexts.orgpeptide.com The Boc group is introduced by reacting the amino acid with an electrophilic reagent like di-tert-butyl dicarbonate (B1257347) (Boc anhydride). libretexts.orgtotal-synthesis.com

In Solid-Phase Peptide Synthesis (SPPS) , the C-terminal amino acid is first anchored to an insoluble resin support. The synthesis proceeds through cycles of deprotection and coupling. The Boc strategy, one of the earliest and most established methods in SPPS, relies on a principle of graduated acid lability. ub.edu The temporary Nα-Boc group is removed with a moderately strong acid, such as 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). ub.edupeptide.comchempep.com This deprotection step exposes a new N-terminal amine, which is then neutralized to a free amine using a base like diisopropylethylamine (DIEA). peptide.com The next Boc-protected amino acid is then coupled to this newly available amine, extending the peptide chain. This cycle is repeated until the desired sequence is assembled.

Side-chain functional groups of the amino acids are protected by groups that are stable to the mild acid used for Boc removal but can be cleaved at the end of the synthesis with a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.com This final, harsh cleavage step also releases the completed peptide from the resin support. nih.govspringernature.com While effective, the requirement for hazardous acids like HF is a primary challenge of the Boc-SPPS strategy. nih.govspringernature.com

A key advantage of Boc chemistry is its utility in synthesizing hydrophobic peptides that are prone to aggregation. peptide.com The acidic deprotection step results in a protonated N-terminal amine, which can reduce intermolecular hydrogen bonding and improve the accessibility of the amine for the subsequent coupling reaction. peptide.com

In Solution-Phase Peptide Synthesis , while less common for long peptides, the Boc group serves the same fundamental purpose of Nα-protection. The principles of protection, coupling, and deprotection are similar to SPPS, but all reactions occur in a homogenous solution, requiring purification of the intermediate peptide after each step. The benzyloxycarbonyl (Cbz or Z) group has traditionally been more prevalent in solution-phase synthesis, but Boc is also utilized. peptide.com

The orthogonality of the Boc group is a significant feature; it is stable to the basic conditions used to remove the Fmoc protecting group and to the reductive conditions used to cleave Cbz groups, allowing for complex synthetic strategies. total-synthesis.com However, the reactive tert-butyl cation generated during acidic deprotection can lead to side reactions with nucleophilic amino acid residues like methionine and tryptophan, often necessitating the use of "scavenger" molecules to trap this reactive intermediate. total-synthesis.compeptide.com

Table 1: Comparison of Boc and Fmoc Strategies in SPPS

FeatureBoc (tert-butyloxycarbonyl) StrategyFmoc (9-fluorenylmethoxycarbonyl) Strategy
Nα-Deprotection Condition Moderate acid (e.g., 25-50% TFA in DCM) researchgate.netBase (e.g., 20% piperidine (B6355638) in DMF) libretexts.orgresearchgate.net
Side-Chain Protecting Groups Typically benzyl-based, requiring strong acid for removal peptide.comTypically tert-butyl-based, removed with the same acid as cleavage researchgate.net
Final Cleavage from Resin Strong acid (e.g., HF, TFMSA) peptide.comStrong acid (e.g., high-percentage TFA) researchgate.net
Overall Conditions Harsher, due to repeated acid treatment and strong final cleavage americanpeptidesociety.orgMilder, as it avoids repeated strong acid exposure peptide.comslideshare.net
Advantages - Can be better for hydrophobic, aggregation-prone sequences. peptide.com- Reduces risk of diketopiperazine formation at the dipeptide stage. ub.edu- Milder conditions are more compatible with acid-sensitive residues. total-synthesis.com- Easier final cleavage. peptide.com- More amenable to automation. americanpeptidesociety.org
Disadvantages - Requires hazardous strong acids (HF). nih.gov- Repeated acid treatment can degrade the peptide. ub.edu- Base-catalyzed side reactions like aspartimide formation can occur. ub.edu- Piperidine can be difficult to remove completely.

Incorporation of Deuterated Leucine (B10760876) into Synthetic Peptides for Structural and Dynamic Research Studies

The "5,5,5-D3" designation in L-LEUCINE-N-T-BOC:H2O (5,5,5-D3) indicates that the three hydrogen atoms on one of the terminal methyl groups of the leucine side chain have been replaced with deuterium (B1214612) (³H or D). Incorporating such isotopically labeled amino acids into synthetic peptides provides a powerful, non-perturbative probe for detailed biophysical analysis.

Conformational Analysis of Labeled Peptides by NMR Spectroscopy and X-ray Crystallography

In Nuclear Magnetic Resonance (NMR) Spectroscopy , deuterium labeling is a cornerstone technique for simplifying complex spectra and extracting precise structural and dynamic information, especially for larger peptides and proteins. Since deuterium has a different gyromagnetic ratio and a much smaller resonance frequency than protons (¹H), substituting protons with deuterium effectively renders those positions "invisible" in a standard ¹H-NMR spectrum.

For a peptide containing 5,5,5-D3-leucine, the deuterated methyl group will not produce signals in the ¹H spectrum, leading to a simplified pattern. This spectral simplification is invaluable for resolving signal overlap, which is a major challenge in peptides with many similar residues. More advanced applications include using deuterium in relaxation experiments to probe the dynamics (motional properties) of the leucine side chain. The rate at which the remaining protons relax back to their equilibrium state after being perturbed by a radiofrequency pulse is influenced by the local molecular motions, and the presence of deuterium provides a unique handle to study these dynamics on various timescales.

Investigation of Peptide-Ligand Interactions and Binding Kinetics using Labeled Peptides

When studying how a peptide binds to a larger protein or another ligand, isotope labeling provides a way to selectively observe the peptide's response to the interaction. Using NMR, a peptide containing 5,5,5-D3-leucine can be monitored upon the addition of its binding partner.

Changes in the chemical shifts of the remaining protons on the leucine residue or nearby amino acids can indicate that this part of the peptide is involved in the binding interface. This technique, known as chemical shift perturbation (CSP), allows for the mapping of the binding site on the peptide. Furthermore, Isotope-edited NMR experiments can be designed to specifically filter for signals arising only from the labeled peptide, even in the presence of a large, unlabeled binding partner. This is critical for studying the conformation of the peptide when it is part of a much larger complex.

Techniques like Saturation Transfer Difference (STD) NMR can also benefit from deuteration. In STD-NMR, signals from the large receptor are saturated, and this saturation is transferred to the protons of the small molecule ligand that are in close contact. By selectively deuterating parts of the peptide, one can determine which specific protons are making the closest contacts with the receptor, providing detailed information about the binding orientation.

Preparation of Isotopically Labeled Proteins for Advanced Biophysical Characterization

The principles of using deuterated leucine extend from synthetic peptides to much larger recombinant proteins. Introducing L-LEUCINE (5,5,5-D3) allows for highly specific investigations into protein structure, dynamics, and function.

Recombinant Expression Strategies for Deuterated Protein Production in Cell-Free Systems

Producing proteins with specifically labeled amino acids is often achieved through recombinant expression. Cell-free protein synthesis (CFPS) systems are particularly advantageous for this purpose. Unlike traditional in-vivo expression in bacteria (like E. coli) or yeast, CFPS systems are open biochemical systems containing all the necessary machinery for transcription and translation (ribosomes, tRNAs, enzymes, etc.) but without the cell wall.

This "open" nature allows for direct control over the composition of the reaction mixture. To produce a protein with deuterated leucine, one simply adds the labeled L-LEUCINE (5,5,5-D3) to the CFPS reaction mix, along with the other 19 standard amino acids. The translational machinery will incorporate the deuterated leucine at every leucine position specified by the genetic template (the DNA or mRNA encoding the protein). This method is highly efficient for producing labeled proteins and avoids issues of metabolic scrambling (where the cell might convert the labeled amino acid into another) or toxicity that can sometimes occur in live-cell expression systems.

Applications in Protein NMR for Resonance Assignment, Relaxation Measurements, and Protein Dynamics

For large proteins (typically >25 kDa), NMR spectra become extremely crowded and signals broaden due to slow molecular tumbling, making analysis difficult or impossible. Isotopic labeling is essential to overcome these limitations.

Resonance Assignment: The first step in any protein NMR study is to assign each signal in the spectrum to a specific atom in the protein. Selective deuteration of leucine residues simplifies the ¹H-NMR spectrum, making it easier to identify and assign the signals from the remaining protons. This can help resolve ambiguity and accelerate the assignment process.

Relaxation Measurements and Protein Dynamics: Deuterium labeling is a key component of the "methyl-TROSY" technique, which has revolutionized the study of very large proteins by NMR. By specifically labeling the methyl groups of isoleucine, leucine, and valine (ILV) in a highly deuterated protein background, extremely sharp NMR signals can be obtained. The 5,5,5-D3 labeling pattern is a step in this direction. Studying the relaxation properties of these methyl groups provides unparalleled insight into the conformational dynamics of the protein's hydrophobic core, which is often critical for protein folding, stability, and function. These dynamics, occurring on microsecond to millisecond timescales, are frequently linked to enzymatic catalysis, ligand binding, and allosteric regulation.

Table 2: Research Applications of L-LEUCINE (5,5,5-D3) Labeling

Application AreaTechnique(s)Information Gained
Peptide Conformational Analysis NMR Spectroscopy- Simplification of ¹H-NMR spectra for easier analysis.- Probing local side-chain dynamics through relaxation measurements.
Peptide-Ligand Interactions NMR Spectroscopy (CSP, STD-NMR)- Mapping the binding interface of the peptide.- Determining the orientation of the peptide in the bound state.
Protein Structure & Dynamics NMR Spectroscopy (Methyl-TROSY)- Resonance assignment in large proteins.- Characterization of side-chain dynamics in the hydrophobic core.- Investigation of slow timescale motions related to function.
Structural Biology X-ray Crystallography & Neutron Diffraction- Precise localization of side-chain hydrogen/deuterium atoms.- Detailed analysis of hydrogen-bonding networks.

Development of Novel Peptide and Protein-Based Probes Utilizing L-LEUCINE-N-T-BOC:H2O (5,5,5-D3)

The incorporation of isotopically labeled amino acids into peptides and proteins is a cornerstone of modern biochemical and biomedical research. L-LEUCINE-N-T-BOC:H2O (5,5,5-D3) is a specialized building block designed for this purpose. It features a stable, heavy isotope label (deuterium) at the 5,5,5-positions of the leucine side chain and a tert-Butoxycarbonyl (Boc) protecting group on its α-amino group. This combination makes it an ideal reagent for the chemical synthesis of peptides intended for use as molecular probes.

The deuterium label provides a mass shift that can be detected by mass spectrometry, allowing for precise tracking and quantification of the labeled peptide in complex biological mixtures. The Boc group is a standard protecting group in solid-phase peptide synthesis (SPPS), enabling the controlled, stepwise assembly of a desired peptide sequence. peptide.comnih.govlibretexts.org

Design and Synthesis of Biosensors and Imaging Agents with Labeled Components

The synthesis of peptide-based biosensors and imaging agents often involves the integration of a reporter moiety (like a fluorophore or radionuclide) and a recognition element (the peptide sequence). L-LEUCINE-N-T-BOC:H2O (5,5,5-D3) can be incorporated into the recognition element to serve several key functions. The deuterium label can act as a silent tracer for mass spectrometry-based applications or subtly alter the peptide's properties. In the context of imaging agents, deuteration has been explored as a strategy to improve the metabolic stability of probes, potentially enhancing their in vivo imaging characteristics.

The design process begins with identifying a peptide sequence that binds to a specific biological target, such as a receptor overexpressed on cancer cells. nih.gov A synthetic strategy is then devised to assemble this peptide, incorporating the deuterated leucine at a specific position. The synthesis is typically performed using Solid-Phase Peptide Synthesis (SPPS). nih.govresearchgate.net

The general workflow for synthesizing a peptide probe using Boc-chemistry is outlined below. The Boc group protects the N-terminus of the amino acid, which is temporarily removed at each cycle to allow the next amino acid in the sequence to be added. peptide.comlibretexts.org

Table 1: Illustrative Workflow for Solid-Phase Peptide Synthesis (SPPS) of a Probe Containing (5,5,5-D3)-L-Leucine

StepProcedurePurpose
1. Resin Preparation A solid support resin (e.g., Merrifield resin) is prepared with the first C-terminal amino acid attached.Anchors the growing peptide chain to a solid phase, facilitating purification.
2. Deprotection The Boc protecting group on the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA). peptide.comExposes the free α-amino group for the next coupling reaction.
3. Neutralization The protonated amino group is neutralized with a base.Prepares the amino group for nucleophilic attack on the next amino acid.
4. Activation & Coupling The next amino acid in the sequence (e.g., L-LEUCINE-N-T-BOC:H2O (5,5,5-D3)) is activated with a coupling agent (e.g., DCC, HBTU) and added to the resin.Forms the peptide bond between the two amino acids. libretexts.org
5. Washing The resin is washed thoroughly with solvents.Removes excess reagents and by-products.
6. Repeat Steps 2-5 are repeated for each subsequent amino acid in the desired sequence.Elongates the peptide chain one residue at a time.
7. Cleavage Once the synthesis is complete, the full peptide is cleaved from the resin support using a strong acid like hydrogen fluoride (HF). nih.govspringernature.comReleases the final peptide probe into solution.
8. Purification The crude peptide is purified, typically by High-Performance Liquid Chromatography (HPLC).Isolates the desired peptide probe from impurities and truncated sequences.

This process allows for the precise placement of the (5,5,5-D3)-L-leucine within the peptide sequence. The resulting stable isotope-labeled peptide can serve as an internal standard for absolute quantification of its non-labeled counterpart in biological samples using mass spectrometry. shoko-sc.co.jp Such quantitative tools are invaluable for biomarker validation and pharmacokinetic studies.

Mechanistic Studies of Enzyme Catalysis and Reaction Mechanisms with Labeled Substrates

Isotope effects are a powerful and sensitive tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.govmdpi.com By replacing an atom in a substrate with one of its heavier isotopes (e.g., hydrogen with deuterium), researchers can measure changes in the reaction rate. This change, known as the Kinetic Isotope Effect (KIE), provides detailed information about the transition state of the rate-limiting step of the reaction. nih.govresearchgate.net

To study the mechanism of an enzyme that processes a leucine-containing substrate, such as a leucine aminopeptidase, a peptide can be synthesized using L-LEUCINE-N-T-BOC:H2O (5,5,5-D3). This deuterated peptide is then used as a substrate in the enzyme reaction, and its kinetic parameters (kcat, Km) are compared to those of the identical, non-deuterated (light) peptide.

The KIE is calculated as the ratio of the rate of the light substrate to the rate of the heavy substrate (KIE = k_light / k_heavy).

A primary KIE (typically >1.5) is observed when the bond to the labeled atom is broken or formed in the rate-limiting step.

A secondary KIE (typically closer to 1.0) is observed when the labeled atom is not directly involved in bond breaking/formation but is located near the reaction center. These effects report on changes in hybridization or steric environment between the ground state and the transition state.

In the case of L-LEUCINE-N-T-BOC:H2O (5,5,5-D3), the deuterium atoms are on the terminal methyl groups of the side chain. In the hydrolysis of a peptide bond by a protease, these atoms are not directly involved in the cleavage of the peptide backbone. Therefore, any observed KIE would be a secondary effect. Such an effect could provide valuable insight into:

Substrate Binding: How the leucine side chain fits into the enzyme's specificity pocket (the S1 pocket for an aminopeptidase).

Conformational Changes: Whether the enzyme undergoes conformational rearrangements during catalysis that involve the substrate's side chain. nih.gov

Enzymatic Environment: The degree of steric crowding or specific interactions within the active site during the transition state.

Table 2: Hypothetical Kinetic Data for a Leucine Aminopeptidase with Labeled and Unlabeled Substrates

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)V/K Isotope Effect (DV/K)
Leu-AMC (Unlabeled) 5010200,000\multirow{2}{*}{1.05}
(D3)-Leu-AMC (Labeled) 529.8190,476

This table represents hypothetical data for illustrative purposes.

In this hypothetical example, a small, inverse secondary KIE on V/K is observed. While the interpretation would depend on the specific enzyme, such a result could suggest that the transition state is slightly less sterically hindered around the leucine side chain than the enzyme-substrate ground state. The measurement of isotope effects, including those from remotely labeled substrates, is a sophisticated method for dissecting the intricate steps of an enzymatic reaction pathway. nih.govnih.gov

Advanced Research Paradigms and Future Directions for L Leucine N T Boc:h2o 5,5,5 D3

Multi-Isotope Labeling Strategies for Comprehensive Pathway Mapping and Systems Biology

The use of L-LEUCINE-N-T-BOC:H2O (5,5,5-D3) in conjunction with other stable isotopes, such as ¹³C and ¹⁵N, enables sophisticated multi-isotope labeling strategies. nih.govisotope.com These approaches are critical for comprehensively mapping complex metabolic pathways and for systems biology studies. By tracing the fate of different atoms within a molecule, researchers can elucidate intricate biochemical networks and quantify metabolic fluxes with high accuracy. nih.gov

For instance, combining deuterium (B1214612) labeling in L-leucine with ¹³C-labeled glucose allows for the simultaneous investigation of amino acid and carbohydrate metabolism. This dual-labeling approach can reveal how these pathways are integrated and regulated under various physiological and pathological conditions. Such studies are invaluable for understanding metabolic reprogramming in diseases like cancer and diabetes.

Table 1: Multi-Isotope Labeling Strategies

Isotope CombinationResearch Application
D and ¹³CTracing the metabolic fate of both amino acids and glucose to understand pathway integration.
D and ¹⁵NInvestigating protein synthesis, degradation, and nitrogen metabolism. nih.gov
D, ¹³C, and ¹⁵NComprehensive analysis of metabolic flux and network topology in systems biology.

Integration with Single-Cell Metabolomics and Proteomics Approaches for Heterogeneity Studies

Recent advancements in single-cell analysis have revolutionized our understanding of cellular heterogeneity. acs.orgnih.govlongdom.org Integrating L-LEUCINE-N-T-BOC:H2O (5,5,5-D3) with single-cell metabolomics and proteomics techniques offers a powerful approach to study cell-to-cell variations in protein synthesis and metabolism. nih.govnih.gov This is particularly important in complex biological systems, such as tumors, where cellular heterogeneity can influence disease progression and treatment response. longdom.orgnih.gov

By using mass spectrometry-based single-cell proteomics, researchers can quantify the incorporation of deuterated leucine (B10760876) into newly synthesized proteins in individual cells. nih.gov This provides a direct measure of protein turnover and can reveal subpopulations of cells with distinct metabolic activities. Such insights are crucial for identifying rare cell populations that may be resistant to therapy or drive disease recurrence.

Development of New Derivatization Agents for Enhanced Analytical Sensitivity and Specificity

The analysis of amino acids by techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) often requires derivatization to improve volatility and ionization efficiency. sigmaaldrich.comyoutube.com The development of novel derivatization agents is an active area of research aimed at enhancing the sensitivity and specificity of amino acid analysis. nih.govrsc.org

Newer reagents are being designed to react with specific functional groups on amino acids, leading to derivatives with improved chromatographic properties and mass spectrometric fragmentation patterns. sigmaaldrich.comrsc.org For deuterated compounds like L-LEUCINE-N-T-BOC:H2O (5,5,5-D3), optimized derivatization strategies can help to minimize isotopic fractionation effects and ensure accurate quantification. This is critical for reliable metabolic flux analysis and proteomic studies. A comparison of various derivatization reagents shows that while newer agents can be highly sensitive, they may also present challenges in chromatographic separation. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of Labeled Biomolecules and Their Interactions

Computational chemistry and molecular dynamics (MD) simulations provide invaluable insights into the structure, dynamics, and interactions of biomolecules. nih.govanu.edu.au These methods can be used to model the behavior of deuterated molecules like L-LEUCINE-N-T-BOC:H2O (5,5,5-D3) and to understand how isotopic labeling affects their properties.

MD simulations can be used to study the conformational dynamics of proteins containing deuterated leucine and to investigate how this labeling influences protein-protein interactions and ligand binding. nih.govnih.gov Computational studies can also help to interpret experimental data from techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. For example, quantum mechanical calculations can be used to predict the fragmentation patterns of labeled peptides in tandem mass spectrometry experiments, aiding in their identification and quantification. bris.ac.ukrsc.org

Table 2: Applications of Computational Methods

Computational TechniqueResearch Application
Molecular Dynamics (MD) SimulationsStudying the effect of deuteration on protein structure, dynamics, and interactions. nih.govanu.edu.aunih.gov
Quantum Mechanical (QM) CalculationsPredicting mass spectral fragmentation patterns and interpreting NMR data of labeled molecules. bris.ac.ukrsc.org
Docking and Virtual ScreeningIdentifying potential binding partners for proteins containing labeled amino acids.

Emerging Applications in Synthetic Biology, Metabolic Engineering, and Biocatalysis Research

The fields of synthetic biology and metabolic engineering aim to design and construct new biological parts, devices, and systems for useful purposes. youtube.com L-LEUCINE-N-T-BOC:H2O (5,5,5-D3) and other isotopically labeled compounds are emerging as important tools in these areas. nih.govresearchgate.net

In metabolic engineering, deuterated leucine can be used as a tracer to optimize the production of valuable chemicals and biofuels in microorganisms. nih.govnih.gov By tracking the flow of carbon and nitrogen through engineered metabolic pathways, researchers can identify bottlenecks and improve production yields. nih.gov In synthetic biology, labeled amino acids can be used to study the function of synthetic gene circuits and to characterize the behavior of engineered proteins. Biocatalysis research also benefits from the use of labeled substrates to probe enzyme mechanisms and kinetics.

Methodological Challenges and Opportunities in the Synthesis and Application of Deuterated Complex Molecules

While deuterated molecules offer significant advantages for research, their synthesis and application also present challenges. The site-specific introduction of deuterium into complex molecules can be synthetically demanding and costly. tum.deresearchgate.netsynmr.in Furthermore, the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can influence reaction rates and metabolic processes. nih.gov

However, these challenges also create opportunities for innovation. There is a growing need for more efficient and cost-effective methods for the synthesis of deuterated compounds. researchgate.net The development of new catalytic methods for deuterium labeling is a particularly active area of research. researchgate.netresearchgate.net Moreover, a deeper understanding of the kinetic isotope effect can be leveraged to design novel therapeutic agents with improved metabolic stability and pharmacokinetic properties. nih.gov The use of deuterated solvents in synthesis also presents both advantages, such as for isotopic labeling and NMR spectroscopy, and limitations, including cost and potential reactivity differences. synmr.in

Concluding Remarks on the Enduring Academic Significance of L Leucine N T Boc:h2o 5,5,5 D3

Summary of Key Contributions to Fundamental Biochemical and Chemical Sciences

The primary contribution of L-LEUCINE-N-T-BOC:H2O (5,5,5-D3) lies in its application as a stable isotope tracer in metabolic research. fiveable.menih.gov The introduction of deuterium (B1214612) atoms allows for the tracking of leucine (B10760876), an essential branched-chain amino acid, through various metabolic pathways. This has been instrumental in enhancing our understanding of cellular metabolism, particularly in the context of protein synthesis and degradation. researchgate.net Stable isotope labeling, in general, has become a routine and powerful technique in metabolomics for the mechanistic investigation of cellular processes. nih.gov

In the realm of chemical sciences, the Boc-protected form of this deuterated leucine is significant. The Boc group is a widely used protecting group in peptide synthesis, and its presence in this isotopically labeled compound allows for its direct incorporation into synthetic peptides and proteins. This enables detailed structural and dynamic studies of these biomolecules using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. fiveable.me The synthesis of such labeled amino acids can be achieved through various methods, including synthetic, chemoenzymatic, and biosynthetic routes. researchgate.net

The use of deuterated amino acids, such as L-LEUCINE-N-T-BOC:H2O (5,5,5-D3), has been particularly beneficial in NMR studies of large proteins. nih.gov Deuteration helps to simplify complex spectra and overcome technical challenges associated with proton back-exchange, leading to higher resolution data. nih.govbiorxiv.org

Identification of Unaddressed Research Questions and Future Prospects in the Field

Despite the advances facilitated by compounds like L-LEUCINE-N-T-BOC:H2O (5,5,5-D3), several research avenues remain open. A significant challenge lies in achieving highly selective and efficient deuteration at specific sites within amino acids. nih.gov While methods for α-deuteration are being developed, achieving selective Cβ-deuteration remains a considerable synthetic hurdle. nih.govacs.org

Future research will likely focus on developing more sophisticated and cost-effective methods for the site-selective synthesis of deuterated amino acids. researchgate.netnih.gov There is a growing demand for these compounds in drug development and for probing enzyme mechanisms. nih.gov Furthermore, the application of isotopically labeled amino acids in metabolic flux analysis (MFA) is an expanding field, offering the potential to quantify the rates of metabolic reactions and guide metabolic engineering. researchgate.net The continued development of software and bioinformatics tools will be crucial for the optimal analysis and interpretation of data from large-scale stable isotope labeling studies. nih.gov

Another area of future exploration is the potential kinetic isotope effect that deuterium labeling can have on enzyme-catalyzed reactions. nih.gov Understanding these effects is critical for the accurate interpretation of data from in vivo and in vitro studies. nih.gov

Broader Impact on the Fundamental Understanding of Biological Systems and Chemical Transformations

The use of isotopically labeled compounds, exemplified by L-LEUCINE-N-T-BOC:H2O (5,5,5-D3), has had a profound impact on our fundamental understanding of biological systems. Isotope labeling allows researchers to trace the fate of specific atoms and molecules within a living organism, providing unparalleled insights into metabolic pathways, the regulation of metabolic flux, and the dynamics of biomolecules. fiveable.menih.gov This has been crucial in fields ranging from basic biochemistry to clinical research. nih.gov

For instance, the transport of essential amino acids like leucine across the blood-brain barrier is a critical area of study where labeled compounds are invaluable. nih.gov Understanding these transport mechanisms is vital for neuroscience and the development of drugs targeting the central nervous system.

In chemical transformations, the availability of protected and isotopically labeled amino acids has revolutionized the synthesis of complex peptides and proteins. nih.govchemicalbook.comchemicalbook.compeptide.com These labeled molecules serve as powerful probes for studying protein folding, dynamics, and interactions, which are fundamental to virtually all biological processes. The ability to selectively introduce isotopes provides a level of detail that is often unattainable with other methods.

Q & A

Basic: What synthetic strategies are employed to prepare L-LEUCINE-N-T-BOC:H2O (5,5,5-D3), and how is purity ensured?

Answer:
The synthesis involves two primary steps: (1) isotopic labeling of L-leucine at the 5,5,5 positions via deuterium exchange or enzymatic incorporation using deuterated precursors, and (2) Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Post-synthesis, purification is achieved using reversed-phase HPLC or recrystallization to remove unreacted reagents and byproducts. Isotopic purity (≥98% D) is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, while chemical purity (>95%) is validated using HPLC with UV detection .

Basic: Which analytical techniques are critical for characterizing the structural integrity and isotopic enrichment of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the Boc group and confirm deuterium substitution at the 5,5,5 positions by absence of proton signals in these regions.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass and isotopic enrichment (e.g., distinguishing [M+D3]+ from unlabeled analogs).
  • HPLC-UV/RI : Assesses chemical purity and detects residual solvents or impurities.
  • Elemental Analysis : Verifies carbon, hydrogen, and nitrogen content to confirm stoichiometry.
    Refer to manufacturer certificates of analysis for standardized protocols .

Advanced: How do deuterium kinetic isotope effects (KIEs) influence metabolic tracing studies using this compound?

Answer:
Deuterium labeling at the 5,5,5 positions introduces KIEs that may alter reaction rates in metabolic pathways (e.g., leucine transamination or incorporation into proteins). To mitigate confounding results:

  • Control Experiments : Compare data with non-deuterated controls to isolate isotopic effects.
  • Mass Spectrometry Data Correction : Use isotopomer correction algorithms to account for natural abundance and KIEs.
  • Tracer Dilution Models : Quantify isotopic dilution in biological systems to adjust for metabolic turnover rates.
    Contradictions in data may arise from incomplete isotopic enrichment or unexpected metabolic branching, necessitating multi-technique validation (e.g., combining MS with NMR) .

Advanced: How can researchers resolve discrepancies in protein turnover rates measured using this deuterated tracer?

Answer:
Discrepancies often stem from:

  • Isotopic Dilution : Unlabeled leucine pools in cells competing with the tracer. Use pulse-chase experiments to quantify dilution ratios.
  • Analytical Sensitivity Limits : Low-abundance isotopomers may evade detection. Employ high-resolution MS or enrich tracer concentrations.
  • Compartmentalization : Subcellular segregation of labeled vs. unlabeled pools (e.g., mitochondrial vs. cytoplasmic). Fractionation studies are recommended.
    Cross-validation with ¹³C-labeled leucine can clarify whether discrepancies are isotope-specific or methodological .

Basic: What storage conditions are optimal for maintaining the stability of this compound?

Answer:
Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis of the Boc group and deuterium exchange with ambient moisture. Long-term storage (>6 months) requires lyophilization and storage under inert gas (e.g., argon). Stability is monitored via periodic HPLC and MS checks for degradation products like free leucine or tert-butanol .

Advanced: What strategies prevent loss of deuterium labels during Boc deprotection in downstream synthesis?

Answer:

  • Deprotection Conditions : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–4°C for 30–60 minutes to minimize acid-catalyzed H/D exchange.
  • Neutralization : Rapidly neutralize with cold diethyl ether or aqueous bicarbonate to quench residual acid.
  • Validation : Post-deprotection, analyze deuterium retention via MS or IR spectroscopy (C-D stretch at ~2100 cm⁻¹).
    Alternative protecting groups (e.g., Fmoc) are less prone to acidic cleavage but may not suit all applications .

Advanced: How to design a robust experimental framework for studying this compound’s role in cellular metabolism?

Answer:
Apply the PICO framework :

  • Population : Specific cell lines (e.g., HEK293) or model organisms.
  • Intervention : Tracer concentration and administration route (e.g., bolus vs. continuous infusion).
  • Comparison : Non-deuterated Boc-leucine or alternative isotopes (¹³C, ¹⁵N).
  • Outcome : Metabolic flux rates, protein synthesis half-lives.
    Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) by piloting small-scale studies before scaling up and ensuring compliance with isotopic waste disposal regulations .

Advanced: How can conflicting NMR and MS data on deuterium incorporation be reconciled?

Answer:

  • NMR Limitations : Low sensitivity for deuterium; use ²H-NMR or indirect detection via ¹H-²H coupling.
  • MS Artifacts : In-source fragmentation or adduct formation may skew results. Optimize ionization parameters (e.g., ESI vs. MALDI).
  • Cross-Validation : Combine with elemental analysis (deuterium combustion to DHO) or isotope ratio mass spectrometry (IRMS) for absolute quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.